Eperisone hydrochloride

Catalog No.
S594839
CAS No.
56839-43-1
M.F
C17H26ClNO
M. Wt
295.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eperisone hydrochloride

CAS Number

56839-43-1

Product Name

Eperisone hydrochloride

IUPAC Name

1-(4-ethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride

Molecular Formula

C17H26ClNO

Molecular Weight

295.8 g/mol

InChI

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H

InChI Key

GTAXGNCCEYZRII-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl

Synonyms

(4'-ethyl-2-methyl-3-piperidino)propiophenone, 4-EMPP, E-0646, eperisone

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl

Eperisone hydrochloride, chemically known as 4′-ethyl-2-methyl-3-piperidinopropiophenone hydrochloride, is a centrally acting muscle relaxant primarily used for managing painful muscle spasms and spasticity associated with musculoskeletal disorders. It functions by inhibiting the release of substance P, a neuropeptide involved in pain transmission, thereby providing analgesic effects in addition to muscle relaxation. Furthermore, eperisone exhibits vasodilatory properties through calcium antagonism and sympatho-suppressive actions, which enhance blood flow to muscles .

  • Voltage-gated calcium channel blockade: Eperisone hydrochloride may inhibit the influx of calcium ions into muscle cells, thereby reducing muscle contraction.
  • Reduction of excitatory neurotransmitters: It might modulate the release or activity of glutamate, an excitatory neurotransmitter involved in muscle activation.

Eperisone hydrochloride is generally well-tolerated with a low incidence of side effects []. However, some reported side effects include dizziness, drowsiness, and gastrointestinal upset [].

Muscle Relaxant Properties:

Eperisone hydrochloride is primarily investigated for its muscle relaxant properties. Studies suggest it acts centrally, meaning it affects the central nervous system (CNS) to reduce muscle tone and stiffness. The exact mechanism is still under investigation, but evidence suggests it may involve:

  • Inhibition of neural activity: Eperisone might block voltage-gated sodium channels in the brainstem, thereby reducing nerve impulses and muscle activation .
  • Modulation of descending inhibitory pathways: It is thought to enhance the activity of certain brain circuits that naturally suppress muscle activity .

Applications in Musculoskeletal Conditions:

Research explores the use of eperisone hydrochloride in managing various musculoskeletal conditions, including:

  • Low back pain: Studies show it can be effective in reducing pain and improving function in patients with acute low back pain, often accompanied by muscle spasm .
  • Cervical spondylosis: This condition involves degenerative changes in the neck, causing pain and stiffness. Eperisone may offer some relief from these symptoms .
  • Spasticity: Eperisone is being explored for managing spasticity, a condition characterized by increased muscle tone and involuntary muscle contractions, often seen in patients with neurological conditions like stroke or cerebral palsy. However, evidence regarding its effectiveness in spasticity is limited and requires further investigation .

Other Potential Applications:

Emerging research suggests eperisone might have applications beyond its established use as a muscle relaxant:

  • Pulmonary fibrosis: Animal studies indicate eperisone may help reduce lung fibrosis, a condition characterized by scarring of lung tissue . However, more research is needed to confirm these findings and its potential use in humans with this condition.
, primarily the condensation of 4'-ethylpropiophenone with paraformaldehyde and piperidine hydrochloride. The reaction typically requires controlled conditions to maximize yield and minimize by-products. A notable method includes a one-pot reaction where the ketone compound is reacted with paraformaldehyde and piperidine hydrochloride in an organic solvent, followed by the addition of a specific ketone to react with unreacted materials, leading to high purity and yield .

Eperisone hydrochloride exhibits multiple biological activities:

  • Muscle Relaxation: It directly affects motor neurons, hyperpolarizing action potentials and reducing nerve conduction sensitivity.
  • Analgesic Effects: By inhibiting substance P release, it alleviates pain associated with muscle spasms.
  • Vasodilation: Eperisone acts as a calcium antagonist, leading to improved muscular blood flow .

The synthesis of eperisone hydrochloride can be summarized as follows:

  • Reagents: The primary reagents include 4'-ethylpropiophenone, paraformaldehyde, and piperidine hydrochloride.
  • Reaction Conditions: The reaction typically occurs in an organic solvent at temperatures ranging from 70°C to 90°C for several hours (4-8 hours) to ensure complete conversion and minimize by-products.
  • Purification: The product is purified through crystallization after the reaction mixture is cooled .

Eperisone hydrochloride is primarily used in:

  • Treating muscle spasms associated with conditions such as low back pain and other musculoskeletal disorders.
  • Providing relief from pain due to its analgesic properties.
  • Improving circulation in muscles due to its vasodilatory effects .

It is available in various countries but is not approved for use in the United States.

Eperisone hydrochloride shares similarities with other muscle relaxants but exhibits unique properties:

Compound NameMechanism of ActionUnique Features
TolperisoneCentrally acting muscle relaxantSimilar mechanism but less vasodilatory effect
BaclofenGABA-B receptor agonistPrimarily used for spasticity; different receptor target
CyclobenzaprineSkeletal muscle relaxantMore sedative effects; different chemical structure
MethocarbamolMuscle relaxant with sedative propertiesOften combined with analgesics; different pharmacological profile

Eperisone's unique combination of muscle relaxation and analgesic effects sets it apart from these compounds, particularly its capacity for vasodilation which enhances muscular blood flow .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

295.1702921 g/mol

Monoisotopic Mass

295.1702921 g/mol

Heavy Atom Count

20

Appearance

White Solid

Melting Point

169-171 °C

UNII

U38O8U7P6X

MeSH Pharmacological Classification

Anticonvulsants

Other CAS

56839-43-1

Wikipedia

Eperisone hydrochloride

Dates

Modify: 2023-08-15

Failure Mode Critical Effect Analysis and Design of Experiment-Based Robust Chromatographic Method for Simultaneous Estimation Lornoxicam and Eperisone Hydrochloride

Pintu Prajapati, Vipul Radadiya, Shailesh Shah
PMID: 32887996   DOI: 10.1093/chromsci/bmaa064

Abstract

Failure mode critical effect analysis and design of experiment-based high performance thin layer chromatography (HPTLC) method has been developed for simultaneous estimation of lornoxicam (LOC) and eperisone hydrochloride (EPR). Failure modes were identified on the basis of prior knowledge and experimental data with the help of Ishikawa diagram for the development of method. The criticality of failure mode was assessed by giving risk priority number and criticality rank on the basis of preliminary experimental trials. The identified critical failure modes were analyzed for their effect by design of experiment (DoE)-based Plackett-Burman screening design. From 11 critical factors, the volume of methanol and modifier in mobile phase composition were found as critical failure modes. Critical failure mode was further analyzed by DoE based on central composite design for study of their relationship with resolution of both drugs. Quadratic model suggested by design was further used for failure mode risk control and navigation of design space for a resolution of both drugs more than 1.5. Failure mode risk control strategy was set for robust HPTLC method for simultaneous estimation of both drugs in laboratory mixture. Developed and validated HPTLC method was applied for assay of LOC and EPR in their laboratory mixture and assay values were found in good agreement with a spiked amount of drugs.


Clinical characteristics of eperisone-induced immediate-type hypersensitivity

Bomi Shin, Sun-Young Yoon, Ji-Hyang Lee, Ha-Kyeong Won, Jin An, Yewon Kang, Woo-Jung Song, Tae-Bum Kim, You Sook Cho, Hee-Bom Moon, Hyouk-Soo Kwon
PMID: 30903996   DOI: 10.12932/AP-211018-0420

Abstract

Eperisone is a commonly prescribed oral muscle relaxant, but few studies have been conducted of eperisone-induced hypersensitivity reactions.
The purpose of this study was to investigate the clinical manifestations of eperisone-induced immediate-type hypersensitivity, and to evaluate the role of an intradermal test (IDT) in eperisone-induced anaphylaxis.
This study was based on a retrospective review of medical records from 23 patients diagnosed as eperisone-induced immediate-type hypersensitivity with certain or probable causality. Intradermal tests were performed with a sterile 10 mg/mL eperisone solution.
Immediate-type hypersensitivity reactions to eperisone occurred within 15 minutes in 8.7%, within 30 minutes in 52.2%, and within 60 minutes in 82.6% of the patients, cumulatively. All patients showed cutaneous symptoms. Gastrointestinal symptoms were the second-most frequent (65.2%), respiratory symptoms (56.5%) followed, and cardiovascular symptoms were the least (39.1%). Nine (39.1%) patients were categorized as severe anaphylaxis. The mean onset time of severe anaphylaxis was 28.89 minutes, which was significantly shorter than non-severe anaphylaxis (p = 0.011). Five patients among the severe anaphylaxis group were evaluated with IDT, and all showed positive results. In contrast, all of the four patients who have done IDT among the moderate anaphylaxis group showed negative results. There was a significant relationship between severe anaphylaxis and positive IDT results (p = 0.008).
Eperisone-induced immediate-type hypersensitivity is not uncommon in Korea, and the IDT could be a useful and safe diagnostic tool, especially in severe anaphylaxis.


QTc prolongation and Torsade de Pointes induced by extreme eperisone overdose

Yoshiyuki Haga, Yoshito Kamijo, Tomohiro Yoshizawa, Tomoki Hanazawa, Naoto Yokoyama, Tohru Kishino
PMID: 30896264   DOI: 10.1080/15563650.2019.1592186

Abstract




Pharmacokinetic and bioequivalence study of sugar-coated and film-coated eperisone tablets in healthy subjects: A randomized, open-label, three-way, reference-replicated crossover study

Hyun-Ju Lee, Eun-Sol Ha, Yoonseo Lee, Dae-Chul Ha, Youn-Woong Choi, In-Hwan Baek, Min-Soo Kim
PMID: 30415650   DOI: 10.5414/CP203346

Abstract

Eperisone hydrochloride is used in the treatment of musculoskeletal disorders as a muscle relaxant via blocking of calcium channels. In this study, we aimed to investigate the within-subject variability (CV
) of reference eperisone formulation for highly-variable drugs and to perform bioequivalence study of two oral formulations (sugar- and film-coated tablets) of eperisone hydrochloride 50 mg in healthy subjects by reference-replicated crossover study.
36 healthy Korean male subjects were recruited, and 33 subjects completed the study. A randomized, single-dose, open-label, three-way, three-sequence, reference formulation-replicated, crossover bioequivalence study was conducted to determine the bioequivalence of eperisone. Blood samples were collected before dosing and at 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours after dosing. The plasma concentration of eperisone was determined using liquid chromatography-tandem mass spectrometry.
The CV
of eperisone reference product was 33.17% for AUC
and 50.21% for C
. The acceptance limit for C
was scaled to 0.6984 - 1.4319 according to CV
. The 90% confidence intervals for the test/reference geometric mean ratio were 0.8275 - 1.1692 for AUC
and 0.7587 - 1.1652 for C
, which were within the accepted bioequivalence limits. Single oral doses of eperisone hydrochloride 50 mg were generally well tolerated in healthy adult subjects in this study.
The newly developed film-coated tablet can be interchanged with the original sugar-coated tablet of eperisone. In addition, the reference scaling methods are more effective and economical than the classical method for assessing BE of HVDs. .


Study Design of a Phase II Clinical Trial to Assess the Efficacy and Safety of Eperisone in Japanese Type 2 Diabetes Patients with Risk and Non-risk Alleles of CDKAL1

Kourin Sakakida, Fan-Yan Wei, Takafumi Senokuchi, Seiya Shimoda, Tatsuyuki Kakuma, Eiichi Araki, Kazuhito Tomizawa, Eperisone for Diabetes with Impaired tRNA (EDIT) Study Group
PMID: 30140092   DOI: 10.18926/AMO/56182

Abstract

Genetic variation in Cdk5 Regulatory Associated Protein 1-Like 1 (CDKAL1) is associated with the development of type 2 diabetes (T2D). Dysfunction of CDKAL1 impairs the translation of proinsulin, which leads to glucose intolerance. Eperisone, an antispasmodic agent, has been shown to ameliorate glucose intolerance in Cdkal1-deficient mice. We have launched a phase II clinical study to investigate the potential anti-diabetic effect of eperisone in T2D patients carrying risk or non-risk alleles of CDKAL1. The primary endpoint is the change of hemoglobin A1c (HbA1c) levels. We also examined whether the efficacy of eperisone in T2D patients is associated with CDKAL1 activity.


Biophysical Study on the Interaction between Eperisone Hydrochloride and Human Serum Albumin Using Spectroscopic, Calorimetric, and Molecular Docking Analyses

Gulam Rabbani, Mohammad Hassan Baig, Eun Ju Lee, Won-Kyung Cho, Jin Yeul Ma, Inho Choi
PMID: 28380300   DOI: 10.1021/acs.molpharmaceut.6b01124

Abstract

Eperisone hydrochloride (EH) is widely used as a muscle relaxant for patients with muscular contracture, low back pain, or spasticity. Human serum albumin (HSA) is a highly soluble negatively charged, endogenous and abundant plasma protein ascribed with the ligand binding and transport properties. The current study was undertaken to explore the interaction between EH and the serum transport protein, HSA. Study of the interaction between HSA and EH was carried by UV-vis, fluorescence quenching, circular dichroism (CD), Fourier transform infrared (FTIR) spectroscopy, Förster's resonance energy transfer, isothermal titration calorimetry and differential scanning calorimetry. Tryptophan fluorescence intensity of HSA was strongly quenched by EH. The binding constants (K
) were obtained by fluorescence quenching, and results show that the HSA-EH interaction revealed a static mode of quenching with binding constant K
≈ 10
reflecting high affinity of EH for HSA. The negative ΔG° value for binding indicated that HSA-EH interaction was a spontaneous process. Thermodynamic analysis shows HSA-EH complex formation occurs primarily due to hydrophobic interactions, and hydrogen bonds were facilitated at the binding of EH. EH binding induces α-helix of HSA as obtained by far-UV CD and FTIR spectroscopy. In addition, the distance between EH (acceptor) and Trp residue of HSA (donor) was calculated 2.18 nm using Förster's resonance energy transfer theory. Furthermore, molecular docking results revealed EH binds with HSA, and binding site was positioned in Sudlow Site I of HSA (subdomain IIA). This work provides a useful experimental strategy for studying the interaction of myorelaxant with HSA, helping to understand the activity and mechanism of drug binding.


Comparative pharmacokinetics of osmotic-controlled and immediate-release Eperisone tablet formulation in healthy human subjects using a sensitive plasma LC-ESI-MS/MS method

Kamran Ahmed, Muhammad Harris Shoaib, Rabia Ismail Yousuf, Fahad Siddiqui, Faaiza Qazi, Javeria Iftikhar, Farrukh Rafiq Ahmed, Muhammad Iqbal Nasiri
PMID: 32024955   DOI: 10.1038/s41598-020-58801-1

Abstract

To evaluate and compare the pharmacokinetic (PK) characteristics of a newly developed oral osmotically controlled drug delivery system of Eperisone 150 mg tablets with Eperisone immediate release (IR) marketed tablet brand as a reference formulation. It was a single dose, two treatment, two sequence, randomized, crossover study, involving 12 healthy human subjects. A modified, sensitive LC-ESI-MS/MS method was developed and validated as per FDA guidelines for estimation of Eperisone in plasma using a simple extraction and quick protein precipitation method. Non-compartmental pharmacokinetic model was used for PK analysis. Results were statistically compared using logarithmically transformed data, where p > 0.05 was considered as non-significant with 90% CI limit of 0.8-1.25. The bio-analytical method used for estimating drug plasma concentration was found to be simple, selective, linear, accurate and precise with 0.01 ng/ml as limit of detection. The comparative PK analysis revealed an insignificant difference in AUC
AUC
V
/F, Cl/F and t
, whereas a significant difference in C
, T
and MTTs were found. The relative bioavailability of Eperisone osmotic tablet was 109.7%. The osmotic controlled release drug formulation was found to release Eperisone for an extended period with less inter individual fluctuation in pharmacokinetic variables.


Pharmacokinetic Interactions Between Pelubiprofen and Eperisone Hydrochloride: A Randomized, Open-label, Crossover Study of Healthy Korean Men

Ju-Hee Ryu, Joo-Il Kim, Hyung Son Kim, Gyu-Jeong Noh, Kyung-Tae Lee, Eun Kyoung Chung
PMID: 27989618   DOI: 10.1016/j.clinthera.2016.11.020

Abstract

Pelubiprofen is a novel nonsteroidal anti-inflammatory, analgesic, and antipyretic drug with at least similar efficacy and better tolerability compared with other nonsteroidal anti-inflammatory, analgesic, and antipyretic drugs such as naproxen and aceclofenac. Eperisone hydrochloride is a centrally acting muscle relaxant that performs by blocking calcium channels. The combined use of pelubiprofen and eperisone hydrochloride is increasingly anticipated to promote the clinical effectiveness of pelubiprofen in relieving musculoskeletal symptoms of osteoarthritis, rheumatoid arthritis, and low back pain. No published data are yet available, however, regarding the pharmacokinetic interactions between these 2 drugs when administered concurrently. The objective of this study was to evaluate any pharmacokinetic interactions between pelubiprofen and eperisone hydrochloride in healthy Korean male volunteers.
This was a randomized, open-label, crossover study. Each participant was randomly assigned to 1 of 6 treatment sequences and orally received either 45-mg sustained-release pelubiprofen, 75-mg sustained-release eperisone hydrochloride, or both as a single dose in each treatment period, with a 7-day washout period between each treatment. Serial blood samples were collected over 24 hours after dosing, and plasma concentrations of each drug and the major active metabolite of pelubiprofen (trans-alcohol pelubiprofen) were determined by using a validated HPLC-MS/MS system. Pharmacokinetic analyses were conducted by using noncompartmental methods.
A total of 24 men (mean ± standard deviation of: age, 29 ± 4 years; weight, 72.5 ± 7.8 kg; body mass index, 23.4 ± 1.9 kg/m
) were enrolled, and 23 participants completed the study. For pelubiprofen, the geometric mean ratios (90% CIs) of C
and AUC
were 1.02 (0.87-1.19) and 0.97 (0.88-1.07), respectively. For the major active metabolite of pelubiprofen (trans-alcohol pelubiprofen), the geometric mean ratios (90% CIs) of C
and AUC
were 1.05 (0.98-1.13) and 1.04 (1.01-1.07). For eperisone, the geometric mean ratios (90% CIs) of C
and AUC
were 0.87 (0.67-1.15) and 1.05 (0.85-1.30). None of the study participants experienced serious adverse events during the study.
No clinically significant changes were noted in the pharmacokinetic interactions of pelubiprofen, the major active metabolite of pelubiprofen (trans-alcohol pelubiprofen), and eperisone hydrochloride between monotherapy and combination therapy with 45-mg sustained-release pelubiprofen and 75-mg sustained-release eperisone hydrochloride.


A novel compound heterozygous mutation in the arginase-1 gene identified in a Chinese patient with argininemia: A case report

Dongqing Cui, Yanxia Liu, Liang Jin, Liping Hu, Lili Cao
PMID: 32769929   DOI: 10.1097/MD.0000000000021634

Abstract

Arginineemia, also known as arginase deficiency, is a rare autosomal recessive metabolic disease. The diagnosis sometimes may be delayed due to atypical clinical manifestations. Confirmation of arginineemia depends on genetic testing.
We reported a Chinese male child presenting with hyperargininemia and progressive spastic diplegia, who has a novel compound heterozygous mutation in the arginase-1 (ARG1) gene (c.263-266delAGAA, p.K88Rfs45;c.674T>C,p.L216P), respectively, coming from his mother and father.
The patient was diagnosed with argininemia with a novel compound homozygous mutation of the ARG1 gene at the age of 12 years.
The patient had a low-protein diet (0.8 g/kg/day). Baclofen, eperisone hydrochloride, botulinum toxin, and rehabilitation training were used to improve his spastic diplegia symptoms for 3 months.
The patient's blood arginine was still high after 3 months' low-protein diet. His spastic diplegia symptoms had not aggravated after 3 months' treatment.
Argininemia should be considered in a patient with slowly progressive neurologic manifestations, especially spastic diplegia. This case also suggests that tandem mass spectrometry should be used as an effective tool in the validity of neonatal screening for early diagnosis.


Response to eperisone in patients of therapy-resistant dissociative convulsions: A report of two cases

Vijendra Nath Jha, Pramod Kumar Singh
PMID: 28458436   DOI: 10.4103/0253-7613.201033

Abstract

Dissociative convulsions or pseudoseizures are a difficult to treat common psychiatric condition. In a subset of these patients, the chief complaint is clenching of teeth with apparent nonresponsiveness alone. Neither drugs nor psychotherapeutic interventions have been found to be of much help in its management. Report of two such subsets of cases is presented, in which patients with dissociative convulsions showed sudden, dramatic, and sustained good response to the addition of a muscle relaxant eperisone.


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